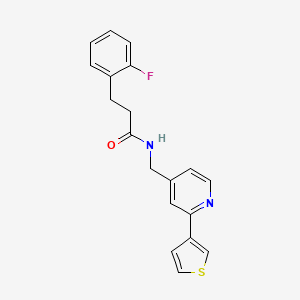
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and is known for its ability to act as an inhibitor for certain enzymes. The purpose of
Mecanismo De Acción
The mechanism of action for compound X involves its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, compound X is known to inhibit the activity of enzymes that are involved in the regulation of various biological processes, such as cell growth and metabolism. By inhibiting the activity of these enzymes, compound X has the potential to disrupt the normal functioning of cells, which can lead to the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied, but early research suggests that it has the potential to be used as a therapeutic agent for a variety of diseases. Specifically, compound X has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes, which can provide valuable insights into the underlying mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Like many chemical compounds, compound X can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on compound X. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of specific enzymes that are targeted by compound X, which can provide valuable insights into the underlying mechanisms of disease. Additionally, further research is needed to determine the optimal dosage and administration of compound X for the treatment of specific diseases. Finally, research is needed to determine the long-term effects of compound X on the human body, which can help to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis method for compound X involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and catalysts, which are carefully selected to ensure the purity and yield of the compound. The exact synthesis method for compound X is proprietary and is not available in the public domain.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been the use of compound X as an inhibitor for certain enzymes. Enzyme inhibitors are compounds that can selectively bind to and inhibit the activity of enzymes, which are essential for many biological processes. By inhibiting the activity of specific enzymes, compound X has the potential to be used as a therapeutic agent for a variety of diseases.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIBEKXTMYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)
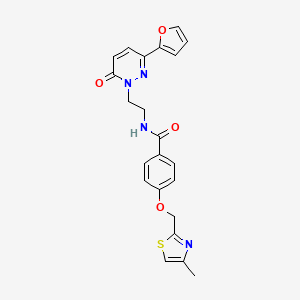
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
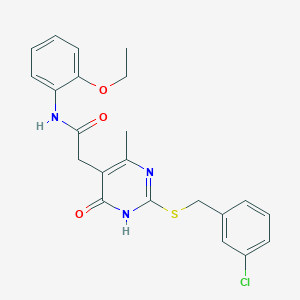

![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)
![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
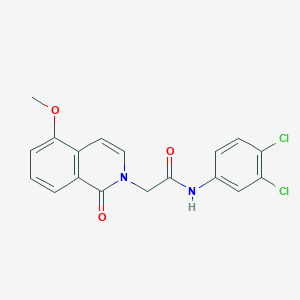
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
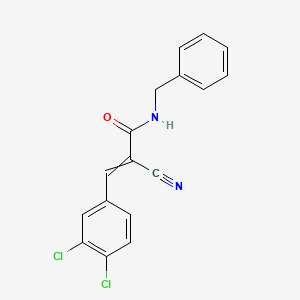
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
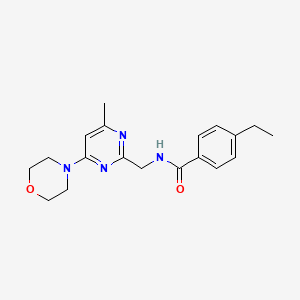
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)